![molecular formula C17H23N5O B1472202 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine CAS No. 1383705-74-5](/img/structure/B1472202.png)
1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine
Overview
Description
1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine, also known as 4-ABP, is an organic compound that has been extensively studied in recent years due to its potential applications in the fields of chemistry and biology. 4-ABP is a relatively small molecule that contains an azido group, a pyrrolidin group and a methyl group, all of which are connected to a piperidine ring. It is a highly reactive compound that has been used in a variety of synthetic processes, such as a coupling agent for organic synthesis and a linker for the preparation of cyclic and linear peptides. Additionally, 4-ABP has been studied for its potential applications in the field of medicine, as it has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Synthesis Techniques
Convenient Synthesis Methods : A method for the synthesis of 3- and 4-(1H-azol-1-yl)piperidines was developed, which could be extended to benzo analogues like 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine. This involves arylation of azoles with bromopyridines and subsequent reduction (Shevchuk et al., 2012).
Synthesis of Related Compounds : Synthesis of similar compounds has been reported, such as 3-(pyrrolidin-1-yl)piperidine. These methods offer insights into the synthesis techniques that could be applicable to the chemical (Smaliy et al., 2011).
Pharmacological Applications
Antimicrobial Activity : Some derivatives of pyrrolidine and piperidine, which are structurally related to 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine, have been found to exhibit strong antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Krolenko et al., 2016).
Antitumor and Antiviral Agents : Compounds related to 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, some of these compounds have exhibited a broad spectrum of antitumor activity (El-Subbagh et al., 2000).
Antibacterial Agents : A compound derived from pyrrolamide and piperidine, similar to the chemical , entered phase 1 clinical trials as an antibacterial agent. This highlights the potential of 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine in antibacterial applications (Basarab et al., 2014).
properties
IUPAC Name |
(4-azidophenyl)-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c18-20-19-16-7-5-15(6-8-16)17(23)22-11-3-4-14(13-22)12-21-9-1-2-10-21/h5-8,14H,1-4,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEVUUFCQSVPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN(C2)C(=O)C3=CC=C(C=C3)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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